molecular formula C10H9NOS B8504541 4-Hydroxy-7-methylthioquinoline

4-Hydroxy-7-methylthioquinoline

Cat. No.: B8504541
M. Wt: 191.25 g/mol
InChI Key: IMTZYJXQZJJMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methylthioquinoline is a solid organic compound with the molecular formula C10H9NOS . It belongs to the quinoline chemical family, a class of heterocyclic compounds that have attracted significant scientific interest due to their wide spectrum of biological activities and presence in many natural and synthetic therapeutic agents . Quinoline scaffolds, particularly those like this compound that contain both a hydroxy group and a methylthio ether, are valuable building blocks in medicinal chemistry. The sulfur atom within the methylthio group is a key structural feature, as the incorporation of sulfur into molecular frameworks is a promising strategy for modulating the biological activity and pharmacological properties of potential drug candidates . Researchers utilize such quinoline derivatives as key intermediates in the synthesis of more complex molecules for various research applications. These scaffolds are commonly investigated for their potential in developing new antiviral, antibacterial, and anticancer agents . The specific structural motifs present in this compound make it a compound of interest for further chemical exploration and derivatization in the search for novel bioactive substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

7-methylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C10H9NOS/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)

InChI Key

IMTZYJXQZJJMKT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C=CN2

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-hydroxy-7-methylthioquinoline derivatives as antiviral agents, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that these compounds could serve as potent inhibitors of HBV replication. Experimental in vitro studies confirmed a high inhibition rate at concentrations around 10 µM, suggesting their viability as therapeutic options for viral infections .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential. For instance, certain derivatives showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, positioning them as candidates for future antituberculosis agents .

Antioxidant and Antifungal Activity

The antioxidant properties of this compound have been explored through various assays measuring free radical scavenging activity. Comparisons with standard antioxidants revealed that certain derivatives possess superior activity, which can be attributed to specific structural modifications. Additionally, antifungal tests against common foodborne fungi demonstrated that these compounds effectively inhibited growth, with some derivatives outperforming traditional antifungal agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Studies have shown that modifications at specific positions on the quinoline ring significantly affect their biological properties. For example, introducing electron-donating or withdrawing groups can enhance or reduce antimicrobial and antiviral activities, guiding further synthetic efforts in drug development .

Potential in Cancer Therapy

Emerging research indicates that this compound and its derivatives may have anticancer properties. A library of synthesized compounds was tested for antiproliferative activity against various cancer cell lines, including HeLa and HT-29 cells. The results suggested that certain derivatives could inhibit cell proliferation effectively, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Table 1: Antiviral Activity of this compound Derivatives

CompoundConcentration (µM)Inhibition Rate (%)
Compound A1085
Compound B1078
Compound C1090

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound DMycobacterium smegmatis6.25
Compound EPseudomonas aeruginosa12.5
Compound FEscherichia coli25

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound G92200
Compound H85250
Standard (Ascorbic Acid)90150

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Hydroxy-7-methoxyquinoline (CAS 82121-05-9)

  • Structural Differences : Replaces the methylthio group with methoxy (-OCH₃), reducing lipophilicity (LogP ~1.5 vs. ~2.0 estimated for methylthio) and altering hydrogen-bonding capacity.
  • Physical Properties: Appears as a white/off-white powder, stable under standard conditions, with a molecular weight of 175.18 g/mol (C₁₀H₉NO₂) .
  • Applications : Widely used as a pharmaceutical intermediate, emphasizing its role in synthesizing antibiotics and antiparasitic agents.

7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4)

  • Structural Differences: Features a methyl group at position 2 and methoxy at position 6.
  • Synthesis: Prepared via multi-step reactions involving condensation and cyclization, similar to methods for 4-hydroxyquinoline derivatives .
  • Bioactivity : Methyl substitutions at position 2 are associated with improved pharmacokinetic profiles in antimicrobial agents .

6,7-Dimethoxy-4-hydroxyquinoline (CAS 13425-93-9)

  • Structural Differences: Contains methoxy groups at positions 6 and 7, increasing polarity and water solubility. Molecular formula: C₁₁H₁₁NO₃ .
  • Synthesis: Involves hydroxylation and methoxylation steps using KOH, acetic acid, and methanol, highlighting the versatility of quinoline functionalization .
  • Applications: Used in metal chelation studies due to its multiple oxygen donor sites.

4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 1668585-08-7)

  • Structural Differences : Incorporates a carboxylic acid (-COOH) group at position 3, significantly altering acidity (pKa ~3-4) and enabling coordination with metal ions .
  • Bioactivity: Carboxylic acid derivatives are explored for antibacterial activity, leveraging both the quinoline core and acidic moiety for target binding .

Key Comparative Data

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-Hydroxy-7-methylthioquinoline 4-OH, 7-SCH₃ C₁₀H₉NOS 207.25 (estimated) Not provided High lipophilicity, potential antimicrobial
4-Hydroxy-7-methoxyquinoline 4-OH, 7-OCH₃ C₁₀H₉NO₂ 175.18 82121-05-9 White powder, pharmaceutical intermediate
7-Methoxy-2-methylquinolin-4-ol 4-OH, 7-OCH₃, 2-CH₃ C₁₁H₁₁NO₂ 189.21 103624-90-4 Enhanced metabolic stability
6,7-Dimethoxy-4-hydroxyquinoline 4-OH, 6-OCH₃, 7-OCH₃ C₁₁H₁₁NO₃ 205.21 13425-93-9 Metal chelation, polar solvent solubility
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 4-OH, 7-OCH₃, 3-COOH C₁₁H₉NO₄ 219.19 1668585-08-7 Acidic, antibacterial potential

Preparation Methods

Intermediate Synthesis via Condensation Reaction

The first method, described in CN115368301A , involves a two-step process.
Step 1 : Ethanol (500 kg), triethyl orthoformate (500 kg), and isopropylidene malonate (250 kg) are heated, followed by dropwise addition of 3-methoxyaniline (200 kg). After refluxing for 2 hours, HPLC monitoring confirms reaction completion (<0.5% residual starting material). The intermediate, 2,2-dimethyl-5-[(3-methoxyphenylamino)methylene]-1,3-dioxane-4,6-dione, is isolated via centrifugation and glacial ethanol washing, yielding 408 kg (90.3%).
Step 2 : Cyclization is achieved using chlorobenzene (600 kg), the intermediate (230 kg), and zinc chloride catalyst (15 kg) at 125°C for 3 hours. After cooling, the crude product is purified via water washing and ethanol recrystallization, yielding 131 kg (90.5%) of 4-hydroxy-7-methoxyquinoline.

Advantages:

  • Lower reaction temperature (125°C vs. traditional 180°C), enabling safer steam heating instead of hazardous oil baths.

  • Catalyst efficiency : Zinc chloride minimizes side reactions, improving purity.

  • Solvent reuse : Ethanol recovery reduces waste and cost.

Optimized Cyclization in Diphenyl Ether with Sequential Feed

Modified Feed Order and Temperature Control

The second method, from CN111440118A , modifies traditional approaches by altering reagent addition sequences and solvents.
Step 1 : Trimethyl orthoformate (900 kg) and isopropylidene malonate (240 kg) are mixed, heated to 60–65°C, and refluxed. 3,4-Dimethoxyaniline (250 kg) is added, followed by HPLC-guided reflux until completion.
Step 2 : Cyclization in diphenyl ether (650 kg) at 170–180°C for 2–3 hours yields a crude product, which is purified via dichloromethane washing, achieving a total yield of 75.3–79.3%.

Advantages:

  • Reduced unit consumption : Trimethyl orthoformate recycling lowers material costs.

  • Strict temperature control : Precise heating minimizes decomposition, enhancing yield.

  • Scalability : Designed for 2000L reactor systems, suitable for industrial production.

Comparative Analysis of Methodologies

ParameterMethod 1 (CN115368301A)Method 2 (CN111440118A)
Reaction Steps 22
Key Solvent ChlorobenzeneDiphenyl ether
Catalyst Zinc chlorideNone specified
Temperature Range 125°C (cyclization)170–180°C (cyclization)
Yield 90.5% (cyclization step)75.3–79.3% (overall)
Scalability Suitable for large-scaleOptimized for 2000L reactors
Energy Efficiency High (steam heating feasible)Moderate (higher cyclization temps)

Key Innovations and Industrial Relevance

Solvent and Catalyst Selection

Method 1’s use of chlorobenzene and zinc chloride reduces energy demands and improves safety, while Method 2’s diphenyl ether enables high-temperature cyclization without decomposition. Both methods employ HPLC for real-time reaction monitoring, ensuring >99.5% conversion.

Environmental and Economic Considerations

  • Solvent recycling : Ethanol recovery in Method 1 cuts costs by ~15%.

  • Reduced toxicity : Chlorobenzene (Method 1) and diphenyl ether (Method 2) are less hazardous than traditional solvents like nitrobenzene .

Q & A

Q. Q1. What are the recommended synthesis routes and characterization methods for 4-Hydroxy-7-methylthioquinoline?

Category : Synthesis and Characterization Answer :

  • Synthesis : Optimize reflux conditions (e.g., temperature, solvent polarity) based on analogous quinoline derivatives . For example, use a multi-step approach involving thioether formation followed by hydroxylation.
  • Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity. For novel derivatives, include microanalysis (C, H, N, S) and optical rotation ([α]D) if chiral centers exist .
  • Data Presentation : Tabulate yields, melting points, and spectral assignments (e.g., δ 7.2–7.4 ppm for aromatic protons) for reproducibility .

Q. Q2. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Category : Stability and Storage Answer :

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers at 25°C, 40°C, and 60°C. Monitor degradation via HPLC/UV-Vis at regular intervals (e.g., 0, 7, 30 days) .
  • Key Metrics : Track changes in purity (>95% threshold), identify degradation products (e.g., oxidation byproducts), and correlate stability with functional group reactivity (e.g., hydroxyl group susceptibility) .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Category : Biological Screening Answer :

  • Assay Design : Use cell-based models (e.g., cancer cell lines) for cytotoxicity screening (IC50 determination) and enzyme inhibition studies (e.g., kinase assays) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (3–5 log concentrations) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported activity data across different studies?

Category : Data Contradiction Analysis Answer :

  • Root-Cause Analysis : Compare experimental variables (e.g., solvent used in bioassays, cell passage number) and purity of the compound (≥98% by HPLC) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies. Replicate experiments under standardized protocols .

Q. Q5. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

Category : SAR and Molecular Modeling Answer :

  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding sites). Validate predictions with free energy calculations (MM-PBSA/GBSA) .
  • Data Integration : Cross-reference docking scores (ΔG values) with experimental IC50 data to refine pharmacophore models .

Q. Q6. How can researchers design experiments to identify metabolic pathways or degradation products?

Category : Metabolic Profiling Answer :

  • Methodology : Use liver microsome assays (e.g., human CYP450 isoforms) or simulated gastric/intestinal fluids. Analyze metabolites via LC-MS/MS with high-resolution mass accuracy (±5 ppm) .
  • Fragmentation Patterns : Compare MS² spectra with databases (e.g., PubChem) to identify hydroxylated or demethylated derivatives .

Q. Q7. What are the best practices for optimizing selectivity against off-target receptors?

Category : Selectivity Profiling Answer :

  • Panel Screening : Test the compound against a panel of related receptors/enzymes (e.g., 10+ kinase isoforms) .
  • Selectivity Index (SI) : Calculate SI = IC50(off-target)/IC50(target). Aim for SI >10 to prioritize lead candidates .

Methodological Guidance

  • Data Documentation : Follow ICH guidelines for reporting purity, stability, and bioactivity data in tabular formats .
  • Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and document informed consent protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.